molecular formula C11H15N3 B2810117 3-(1-Methylbenzimidazol-2-yl)propylamine CAS No. 797814-91-6

3-(1-Methylbenzimidazol-2-yl)propylamine

Cat. No.: B2810117
CAS No.: 797814-91-6
M. Wt: 189.262
InChI Key: IPIKWNHOWCSDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylbenzimidazol-2-yl)propylamine is a chemical compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the 1-methyl group on the benzimidazole ring and the propylamine substituent makes this compound particularly interesting for various scientific research applications.

Chemical Reactions Analysis

3-(1-Methylbenzimidazol-2-yl)propylamine undergoes various chemical reactions, including:

Scientific Research Applications

3-(1-Methylbenzimidazol-2-yl)propylamine has gained significant attention in scientific research due to its potential biological activity and various applications. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

3-(1-Methylbenzimidazol-2-yl)propylamine can be compared to other benzimidazole derivatives, such as:

Properties

IUPAC Name

3-(1-methylbenzimidazol-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12/h2-3,5-6H,4,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIKWNHOWCSDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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